![molecular formula C8H12N2 B2834198 1-Cyclopentylpyrazole CAS No. 62838-59-9](/img/structure/B2834198.png)
1-Cyclopentylpyrazole
Overview
Description
Scientific Research Applications
Cyclodehydration Reaction in Water Medium
- Application: A novel method for generating a library of 1,5-diarylpyrazoles, including 1-cyclopentylpyrazole derivatives, was developed. This method is significant for drug discovery programs.
- Reference: Singh, Saibaba, & Rao, 2005.
Conjugation with Organoruthenium Complexes
- Application: 1,5-Diarylpyrazoles have been used in coupling with organoruthenium complexes to improve their physicochemical properties and bioavailability, particularly targeting cancer cells.
- Reference: Stepanenko et al., 2011.
Synthesis and Characterization of Complexes
- Application: The study of 1-(2-dimethylaminoethyl)-1H-pyrazole derivatives for potential use as anticancer and antimalarial agents.
- Reference: Quirante et al., 2011.
Synthesis and Biological Activity
- Application: Exploring the regioselectivity of 1,3-dipolar cycloadditions involving pyrazole derivatives and assessing their antimicrobial activity.
- Reference: Zaki, Sayed, & Elroby, 2016.
Green Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
- Application: Developing an efficient and environmentally friendly synthesis method for 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a compound structurally related to 1-cyclopentylpyrazole.
- Reference: Reddy & Jeong, 2013.
Synthesis of N-Acetyl Pyrazoline Derivatives
- Application: Synthesizing pyrazoline derivatives with potential fungicidal and insecticidal activities for agricultural applications.
- Reference: Zhao et al., 2008.
Synthesis and Molecular Docking
- Application: Creating novel benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties.
- Reference: Ibraheem et al., 2020.
Future Directions
Pyrazole derivatives, including 1-Cyclopentylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
properties
IUPAC Name |
1-cyclopentylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-5-8(4-1)10-7-3-6-9-10/h3,6-8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAQAFZTUPWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpyrazole |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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